N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
Description
This compound features a benzoxazepine core fused with a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:
- 4-oxo group: Introduces hydrogen-bonding capacity and polarity.
- 2-(3-methoxyphenoxy)acetamide side chain: Combines electron-donating methoxy groups with an amide linkage, enabling interactions with biological targets.
The compound’s design leverages heterocyclic frameworks common in pharmacologically active molecules, such as anticoagulants and kinase inhibitors .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-11-25-19-10-9-16(12-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJQJMIMNYJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound characterized by its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 456.6 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepin backbone with an allyl substituent and a methoxyphenoxy acetamide side chain.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antitumor Activity : Compounds with similar structural motifs have shown significant antitumor effects. For instance, derivatives containing the oxazepin structure have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models.
- Anti-inflammatory Effects : Research has demonstrated that oxazepin derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various experimental models.
- Antioxidant Properties : The presence of the methoxy group is associated with enhanced antioxidant activity. This could be beneficial in reducing oxidative stress in cellular environments.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazolidinedione Derivatives ()
- Structure: Acetamide linked to a thiazolidinedione ring (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides).
- Thiazolidinediones exhibit pronounced hypoglycemic activity due to PPAR-γ agonism, while the benzoxazepine core may target serine/threonine kinases or proteases .
- Physicochemical Properties :
- Thiazolidinedione derivatives have higher polarity (logP ~1.5–2.5) compared to the benzoxazepine analogue (predicted logP ~3.2–3.8) due to the dioxo group.
Indazole Analogues ()
- Structure: N3-acyl-N5-aryl-3,5-diaminoindazole derivatives with acetamide side chains.
- Key Differences :
Substituent Modifications
Methoxyphenoxy vs. Coumarin-Based Side Chains ()
- Coumarin-linked acetamides : Exhibit fluorescence and anticoagulant activity due to π-π stacking with plasma proteins.
- Methoxyphenoxy group: The 3-methoxy substitution in the target compound provides moderate electron-donating effects, enhancing stability against oxidative metabolism compared to coumarin’s conjugated lactone .
Sulfamoylphenylamino Derivatives ()
- Structure: Acetamides with sulfamoylphenylamino groups (e.g., N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide).
- Key Differences: The sulfamoyl group introduces strong hydrogen-bonding and acidity (pKa ~4–5), whereas the benzoxazepine’s methoxyphenoxy group is neutral and less polar. Sulfamoyl derivatives often target carbonic anhydrases, while the benzoxazepine’s bulkier core may limit such interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
